molecular formula C20H20N4O6S2 B12057631 Cefalonium hydrate

Cefalonium hydrate

Cat. No.: B12057631
M. Wt: 476.5 g/mol
InChI Key: GVIOXNHDFXYYMP-AEFICSSHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefalonium hydrate is a first-generation cephalosporin antibiotic belonging to the β-lactam class. It is widely used in both human and veterinary medicine. This compound is particularly effective against Gram-positive bacteria, including staphylococci, and is commonly used to treat bovine mastitis .

Preparation Methods

The synthesis of cefalonium hydrate involves several steps, starting with the preparation of the core β-lactam structure. The synthetic route typically includes the following steps:

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the β-lactam ring, which is crucial for the antibiotic activity of this compound .

Chemical Reactions Analysis

Cefalonium hydrate undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound can lead to the formation of inactive metabolites .

Mechanism of Action

The mechanism of action of cefalonium hydrate involves the inhibition of bacterial cell wall synthesis. This is achieved by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By inhibiting these proteins, this compound prevents the formation of a functional cell wall, leading to bacterial lysis and death .

Comparison with Similar Compounds

Cefalonium hydrate is similar to other first-generation cephalosporins, such as cefalotin and cefaclor. it has unique properties that make it particularly effective against certain types of bacteria. For example:

These compounds share a common β-lactam structure but differ in their side chains and specific antibacterial properties .

Properties

Molecular Formula

C20H20N4O6S2

Molecular Weight

476.5 g/mol

IUPAC Name

(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate

InChI

InChI=1S/C20H18N4O5S2.H2O/c21-17(26)11-3-5-23(6-4-11)9-12-10-31-19-15(18(27)24(19)16(12)20(28)29)22-14(25)8-13-2-1-7-30-13;/h1-7,15,19H,8-10H2,(H3-,21,22,25,26,28,29);1H2/t15-,19-;/m1./s1

InChI Key

GVIOXNHDFXYYMP-AEFICSSHSA-N

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.O

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.O

Origin of Product

United States

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